An In-depth Technical Guide to (3,4-dimethylphenyl)(thiophen-3-yl)methanone: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (3,4-dimethylphenyl)(thiophen-3-yl)methanone: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical compound (3,4-dimethylphenyl)(thiophen-3-yl)methanone. Drawing upon established principles of organic chemistry and data from analogous structures, this document details its core properties, a plausible synthetic route, and an exploration of its potential within the pharmaceutical and materials science landscapes.
Introduction and Molecular Overview
(3,4-dimethylphenyl)(thiophen-3-yl)methanone is an aromatic ketone featuring a 3,4-dimethylphenyl group and a thiophen-3-yl moiety linked by a carbonyl bridge. The presence of the sulfur-containing thiophene ring, a well-known pharmacophore, suggests potential for interesting biological activities.[1][2] The dimethyl-substituted phenyl ring influences the molecule's steric and electronic properties, which can in turn affect its reactivity and interaction with biological targets.
Table 1: Core Properties of (3,4-dimethylphenyl)(thiophen-3-yl)methanone
| Property | Value | Source |
| CAS Number | 898771-09-0 | [3] |
| Molecular Formula | C₁₃H₁₂OS | [3] |
| Molecular Weight | 216.30 g/mol | [3] |
| Predicted Boiling Point | ~350-400 °C at 760 mmHg | Estimated |
| Predicted Melting Point | Not readily available; likely a solid at room temperature | Estimated |
| Predicted Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | Estimated |
Plausible Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable synthetic route to (3,4-dimethylphenyl)(thiophen-3-yl)methanone is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with thiophene-3-carbonyl chloride.[4][5] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[6]
Reaction Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of thiophene-3-carbonyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich π-system of o-xylene. The ortho- and para-directing effects of the two methyl groups on the benzene ring favor substitution at positions ortho and para to them. Given the steric hindrance at the positions ortho to both methyl groups, the primary product is expected to be the 4-substituted isomer, (3,4-dimethylphenyl)(thiophen-3-yl)methanone.
Caption: Proposed reaction mechanism for the Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol
This protocol is a well-established procedure for Friedel-Crafts acylation and is adapted for the synthesis of the target compound.[7]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The flask is cooled in an ice bath (0 °C). A solution of thiophene-3-carbonyl chloride (1.0 equivalent) in dry DCM is added dropwise from the dropping funnel to the stirred suspension of AlCl₃.
-
Acylium Ion Formation: The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: A solution of 1,2-dimethylbenzene (1.0 equivalent) in dry DCM is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure (3,4-dimethylphenyl)(thiophen-3-yl)methanone.
Predicted Spectroscopic and Physicochemical Properties
Due to the limited availability of published experimental data for this specific molecule, the following spectroscopic characteristics are predicted based on the analysis of its structural components and data from analogous compounds.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and the dimethylphenyl rings.
-
Thiophene Protons: Three protons in the aromatic region, likely appearing as multiplets or doublets of doublets.
-
Dimethylphenyl Protons: Three protons in the aromatic region, with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methyl Protons: Two sharp singlets in the upfield region (around 2.2-2.5 ppm), each integrating to three protons, corresponding to the two methyl groups.
-
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, and the carbons of the thiophene and dimethylphenyl rings.
-
Carbonyl Carbon: A characteristic signal in the downfield region (typically 185-195 ppm).
-
Aromatic Carbons: A series of signals in the aromatic region (approximately 120-145 ppm).
-
Methyl Carbons: Two signals in the upfield region (around 15-25 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show a strong, characteristic absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations from the aromatic rings and the methyl groups, as well as C=C stretching vibrations from the aromatic systems. A weak C-S stretching vibration may also be observed.[7]
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.30 g/mol ). Fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings, leading to the formation of acylium ions and substituted phenyl and thiophenyl cations.
Potential Biological and Pharmacological Significance
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[10][11] The cytotoxicity of various thiophene derivatives against human cancer cell lines has been documented.[3][12][13][14]
The specific biological profile of (3,4-dimethylphenyl)(thiophen-3-yl)methanone has not been extensively reported. However, based on the known activities of structurally related molecules, it is a candidate for investigation in several therapeutic areas:
-
Anticancer Research: The thiophene moiety is present in several approved anticancer drugs.[1] It is plausible that (3,4-dimethylphenyl)(thiophen-3-yl)methanone could exhibit cytotoxic or antiproliferative effects against various cancer cell lines.
-
Anti-inflammatory and Analgesic Activity: Many thiophene derivatives have demonstrated anti-inflammatory and analgesic properties.[15]
-
Antimicrobial Agents: The thiophene ring is a key component of various antimicrobial compounds.
Caption: Potential areas of biological investigation for the title compound.
Conclusion and Future Directions
(3,4-dimethylphenyl)(thiophen-3-yl)methanone is a readily accessible aromatic ketone with potential for further investigation in medicinal chemistry and materials science. The synthetic protocol outlined in this guide provides a reliable method for its preparation. While experimental data on its physicochemical and biological properties are currently limited, the structural motifs present in the molecule suggest that it is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the properties and potential applications of this compound.
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